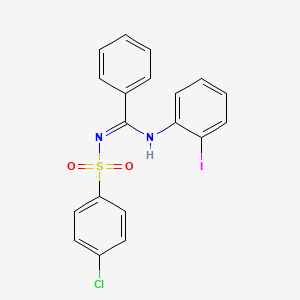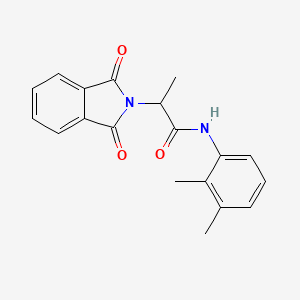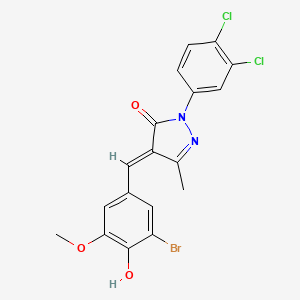![molecular formula C33H21Cl2NO2 B11692641 (3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮是一种结构独特的复杂有机化合物,其结构包含联苯、二氯苯基、呋喃和吡咯酮部分。
准备方法
合成路线和反应条件
(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮的合成通常涉及多步有机反应。关键步骤包括:
联苯部分的形成: 可以通过苯硼酸与卤代苯衍生物之间的铃木偶联反应实现。
呋喃环的合成: 呋喃环可以通过帕尔-克诺尔合成法合成,其中 1,4-二羰基化合物发生环化。
吡咯酮环的形成: 这涉及胺与二酮的缩合,然后是环化。
最终偶联: 最后一步是在特定条件下偶联联苯、二氯苯基呋喃和吡咯酮部分,通常使用钯催化的交叉偶联反应。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以最大程度地提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选以及色谱和结晶等先进的纯化技术。
化学反应分析
反应类型
(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,生成相应的酮或羧酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂的还原反应可以将酮转化为醇。
取代: 亲电芳香取代反应可以在联苯和二氯苯基环上发生,引入新的官能团,例如硝基、磺酰基或卤素基团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢化铝锂 (LiAlH₄),硼氢化钠 (NaBH₄)
取代: 硝化 (HNO₃/H₂SO₄),磺化 (SO₃/H₂SO₄),卤化 (Br₂/FeBr₃)
主要产物
氧化: 形成酮或羧酸
还原: 形成醇
取代: 引入硝基、磺酰基或卤素基团
科学研究应用
化学
在化学领域,(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机理和开发新的合成方法。
生物学
在生物学研究中,该化合物可用作探针来研究各种生化途径。它与蛋白质和酶的相互作用可以提供对其功能和机理的见解。
医药
在药物化学中,研究了 (3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮的潜在治疗特性。它可能对某些疾病具有活性,使其成为药物开发的候选药物。
工业
在工业领域,该化合物可用于开发具有特定性质的新材料,例如聚合物、涂料和电子材料。
作用机制
(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以调节这些靶标的活性,导致各种生物学效应。所涉及的确切途径取决于具体的应用和生物学环境。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,(3E)-1-(联苯-4-基)-3-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}-5-苯基-1,3-二氢-2H-吡咯-2-酮因其联苯、二氯苯基、呋喃和吡咯酮部分的独特组合而脱颖而出。这种独特的结构赋予了特定的化学和生物学性质,可在各种应用中加以利用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C33H21Cl2NO2 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC 名称 |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C33H21Cl2NO2/c34-26-13-17-30(35)29(21-26)32-18-16-28(38-32)19-25-20-31(24-9-5-2-6-10-24)36(33(25)37)27-14-11-23(12-15-27)22-7-3-1-4-8-22/h1-21H/b25-19+ |
InChI 键 |
SYIWLYJJPHXBME-NCELDCMTSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/C3=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)C3=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)




![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
